molecular formula C28H26FN5OS B11646406 (6Z)-2-cyclohexyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-cyclohexyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11646406
M. Wt: 499.6 g/mol
InChI Key: FOWZXGJLNSISRF-IUCHBDIMSA-N
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Description

(6Z)-2-CYCLOHEXYL-6-({1-[(4-FLUOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-CYCLOHEXYL-6-({1-[(4-FLUOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the indole derivative: Starting with the synthesis of the indole core, which involves the Fischer indole synthesis using phenylhydrazine and a suitable ketone.

    Introduction of the fluorophenyl group: This step involves the alkylation of the indole derivative with 4-fluorobenzyl chloride under basic conditions.

    Cyclohexyl group addition: The cyclohexyl group can be introduced through a Grignard reaction using cyclohexylmagnesium bromide.

    Formation of the thiadiazolo[3,2-a]pyrimidine core: This involves the cyclization of the intermediate with appropriate reagents such as thiourea and a suitable aldehyde.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiadiazolo[3,2-a]pyrimidine moieties.

    Reduction: Reduction reactions may target the imino group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may be studied for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

Medicine

The compound could be explored for its therapeutic potential, including its use as a lead compound in drug discovery programs.

Industry

In the industrial sector, it may find applications in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (6Z)-2-CYCLOHEXYL-6-({1-[(4-FLUOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(6Z)-2-CYCLOHEXYL-6-({1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
  • **(6Z)-2-CYCLOHEXYL-6-({1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Uniqueness

The uniqueness of (6Z)-2-CYCLOHEXYL-6-({1-[(4-FLUOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C28H26FN5OS

Molecular Weight

499.6 g/mol

IUPAC Name

(6Z)-2-cyclohexyl-6-[[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C28H26FN5OS/c1-17-22(21-9-5-6-10-24(21)33(17)16-18-11-13-20(29)14-12-18)15-23-25(30)34-28(31-26(23)35)36-27(32-34)19-7-3-2-4-8-19/h5-6,9-15,19,30H,2-4,7-8,16H2,1H3/b23-15-,30-25?

InChI Key

FOWZXGJLNSISRF-IUCHBDIMSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)/C=C\4/C(=N)N5C(=NC4=O)SC(=N5)C6CCCCC6

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=C4C(=N)N5C(=NC4=O)SC(=N5)C6CCCCC6

Origin of Product

United States

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